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Biochemical & Cellular Potency Comparison

The table below summarizes key experimental data comparing the MET inhibition profiles of Foretinib and

Crizotinib.

Inhibitor Property Foretinib Crizotinib

Primary
Classification

Type II TKI (binds DFG-out, inactive

MET conformation) [1]

Type Ia TKI (binds DFG-in, active

MET conformation) [1]

Key Binding
Residues

Interacts with the hydrophobic back

pocket and solvent front residue
G1163 [2]

Interacts with Y1230 residue [2]

Reported MET
Ki/IC50 (Enzyme)

Highly potent; precise values for MET
not fully detailed in search results

Potent; precise values for MET not
fully detailed in search results

Cellular
Proliferation IC50

Potent inhibition; precise values for
MET-driven models not fully detailed

in search results

Potent inhibition; precise values for
MET-driven models not fully detailed

in search results

Activity vs. D1228X
Mutations

Potent activity: Overcomes common

on-target resistance (e.g.,
D1228H/N/V) [2]

Inactive: Resistance conferred by

D1228 mutations [2]
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Inhibitor Property Foretinib Crizotinib

Activity vs. Y1230X
Mutations

Potent activity: Effective against
Y1230X mutations [2]

Inactive: Resistance conferred by
Y1230 mutations [2]

Selectivity Profile Multi-kinase inhibitor (MET, VEGFR2,
AXL, RON, Tie-2) [3] [4]

Multi-kinase inhibitor (ALK, MET,
ROS1) [5] [6]

Additional MDR
Reversal

Inhibits ABCB1 and ABCG2 efflux
transporters, can reverse multidrug

resistance [4]

Not indicated in search results

Key Experimental Evidence & Workflows

The superior potency of Foretinib against certain resistance mutations is demonstrated through standardized

cell-based and biochemical assays.

Experimental Workflow for Profiling TKI Resistance

The diagram below outlines a typical workflow used to identify and characterize resistance mutations and

inhibitor efficacy.
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Figure 1: Workflow for Profiling TKI Resistance

1. Generate Resistant Cell Models

2. High-Throughput Drug Screening

3. Growth Inhibition Assays (IC50)

4. Analyze Signaling Pathways (Western Blot)

5. In Vivo Validation

Click to download full resolution via product page

Generate Resistant Cell Models: Resistant clones (e.g., Ba/F3 cells expressing METex14 with

secondary mutations D1228X or Y1230X) are generated via random mutagenesis or site-directed
mutagenesis [2].

High-Throughput Drug Screening: Cells are exposed to a library of TKIs. This method identified
Foretinib as a candidate effective against D1228X and Y1230X mutations [2].

Growth Inhibition Assays (IC50): Cell viability is measured after 72-hour TKI treatment. Foretinib
showed low nanomolar IC50 against Ba/F3 cells with D1228H/N/V/Y and Y1230H mutations [2].

Analyze Signaling Pathways: Western blotting confirms that Foretinib treatment inhibits
phosphorylation of MET and downstream effectors like ERK1/2 in mutant cell lines [2].

In Vivo Validation: Studies in mouse xenograft models confirm Foretinib's ability to inhibit tumor
growth driven by resistant MET mutations [2].

Mechanism of Action and Resistance

The different binding modes of Type I and Type II inhibitors underpin their distinct resistance profiles.
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MET Kinase Inhibition and Resistance Mechanism

The diagram below illustrates how Foretinib and Crizotinib bind differently to the MET kinase domain,

leading to different resistance profiles.

Figure 2: MET TKI Binding and Resistance
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Crizotinib (Type I) Binding and Resistance: As a type Ia inhibitor, Crizotinib binds the active kinase

conformation, interacting with Y1230. Mutations at Y1230 or the nearby D1228 residue disrupt this
binding, causing strong resistance [1] [2].

Foretinib (Type II) Binding and Superiority: Foretinib binds the inactive kinase, extending into a
hydrophobic back pocket. This allows it to maintain interactions even when D1228 or Y1230 are

mutated. Its long tail also interacts with the solvent front residue G1163, stabilizing its binding against
these mutations [2].

Research Implications and Strategic Use

Sequential Therapy Strategy: Preclinical evidence supports a sequential strategy where Foretinib
serves as a second-line option after resistance emerges to type I MET inhibitors like capmatinib or
tepotinib due to D1228X or Y1230X mutations [2].
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Considerations for Foretinib: While Foretinib has a broader resistance coverage, it is a multi-
kinase inhibitor targeting VEGFR2, AXL, and others. This might complicate the interpretation of
experimental results due to off-target effects [3]. Crizotinib, while susceptible to more on-target

mutations, may be preferable in cleaner mechanistic studies targeting the primary MET pathway.
Beyond Direct MET Inhibition: Foretinib inhibits ABCB1 and ABCG2 transporters, potentially

reversing multidrug resistance (MDR) to chemotherapeutic agents like doxorubicin and mitoxantrone.
This adds another dimension to its application in cancer research [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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